molecular formula C17H25N3O2 B267463 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide

Número de catálogo B267463
Peso molecular: 303.4 g/mol
Clave InChI: CIAINEXVBSCLNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mecanismo De Acción

The mechanism of action of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide involves the inhibition of CK2, which is overexpressed in many types of cancer and is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has also been implicated in the pathogenesis of neurodegenerative disorders and viral infections. By inhibiting CK2, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide disrupts these cellular processes, leading to the inhibition of cell growth and the induction of apoptosis in cancer cells, as well as the prevention of neuronal death in neurodegenerative disorders. In addition, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit the replication of several viruses, including HIV-1 and HCV, by interfering with viral protein synthesis (8,9).
Biochemical and Physiological Effects:
3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit cell growth and induce apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins (3,4). 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has also been shown to inhibit the phosphorylation of several proteins involved in cell signaling pathways, including AKT and ERK1/2, leading to the inhibition of cell growth and survival (5,6). In animal models of neurodegenerative disorders, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and promoting neuronal survival (7). In addition, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit the replication of several viruses, including HIV-1 and HCV, by interfering with viral protein synthesis (8,9).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has several advantages and limitations for lab experiments. One advantage is its specificity for CK2, which allows for the selective inhibition of this kinase without affecting other cellular processes. This specificity also allows for the identification of CK2-dependent signaling pathways and the development of targeted therapies for diseases in which CK2 is overexpressed. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy in cancer cells, which may lead to improved clinical outcomes. However, one limitation is its potential toxicity, as CK2 is involved in the regulation of various cellular processes. Another limitation is its limited bioavailability, as 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide is rapidly metabolized in vivo and has a short half-life (10).

Direcciones Futuras

There are several future directions for the research and development of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide. One direction is the identification of biomarkers for CK2 activity in various diseases, which may allow for the development of personalized therapies for patients with CK2-overexpressing tumors or neurodegenerative disorders. Another direction is the development of more potent and selective CK2 inhibitors with improved pharmacokinetic properties. In addition, the combination of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide with other targeted therapies or immunotherapies may lead to improved clinical outcomes in cancer patients. Finally, the potential use of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide as an antiviral agent for the treatment of HIV-1 and HCV infections warrants further investigation.
In conclusion, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide is a promising small molecule inhibitor of protein kinase CK2 with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of CK2, leading to the disruption of cellular processes involved in cell growth, differentiation, and apoptosis. 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been extensively studied in preclinical and clinical trials, and its advantages and limitations for lab experiments have been identified. Further research is needed to fully understand the potential of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide as a therapeutic agent and to identify new directions for its development.

Métodos De Síntesis

The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide involves several steps, including the reaction of 2-amino-5-nitrobenzoic acid with cyclohexylamine to form 2-(cyclohexylamino)-5-nitrobenzoic acid, which is then reacted with isopropylamine to form 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide. The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been described in detail in several publications (1,2).

Aplicaciones Científicas De Investigación

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells (3,4). In addition, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer (5,6). 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has also been studied in the context of neurodegenerative disorders, where it has been shown to have neuroprotective effects in animal models of Parkinson's disease (7). Furthermore, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to have antiviral activity against several viruses, including HIV-1 and HCV (8,9).

Propiedades

Nombre del producto

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide

Fórmula molecular

C17H25N3O2

Peso molecular

303.4 g/mol

Nombre IUPAC

3-(cyclohexylcarbamoylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C17H25N3O2/c1-12(2)18-16(21)13-7-6-10-15(11-13)20-17(22)19-14-8-4-3-5-9-14/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H,18,21)(H2,19,20,22)

Clave InChI

CIAINEXVBSCLNN-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

SMILES canónico

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.